

A Comprehensive Technical Guide to the Pharmacological Properties of Sophoraflavanone G

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Compound of Interest

Compound Name: Sophoraflavanone G

Cat. No.: B1683828

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Introduction

Sophoraflavanone G (SFG) is a prenylated flavonoid predominantly isolated from the roots of *Sophora flavescens* and other species of the *Sophora* genus.[1][2] This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Exhibiting a broad spectrum of effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, **Sophoraflavanone G** presents a promising candidate for therapeutic development.[2] This technical guide provides an in-depth overview of the core pharmacological properties of **Sophoraflavanone G**, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and models are provided, along with visualizations of the key signaling pathways modulated by this compound.

Anti-inflammatory Properties

Sophoraflavanone G has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.

Mechanism of Action

Sophoraflavanone G exerts its anti-inflammatory effects through the inhibition of several critical signaling cascades:

- **NF-κB Pathway:** **Sophoraflavanone G** has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.
- **MAPK Pathway:** The compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to decrease the activation of MAPKs, which are involved in the production of inflammatory cytokines and mediators.[3]
- **JAK/STAT Pathway:** **Sophoraflavanone G** has been found to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling.[4]
- **Nrf2/HO-1 Pathway:** Interestingly, **Sophoraflavanone G** can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] This pathway plays a critical role in the antioxidant and anti-inflammatory cellular defense mechanisms.

By targeting these pathways, **Sophoraflavanone G** effectively reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4]

Quantitative Data: Anti-inflammatory Effects

Model System	Parameter Measured	Concentration of SFG	Observed Effect	Reference
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages	Nitric Oxide (NO) Production	2.5-20 μ M	Inhibition of NO production.	[3]
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages	Prostaglandin E2 (PGE2) Production	1-50 μ M	Inhibition of PGE2 production via COX-2 down-regulation.	[5]
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages	IL-1 β , IL-6, TNF- α Production	2.5-20 μ M	Decreased production of pro-inflammatory cytokines.	[3]
Ovalbumin-sensitized asthmatic mice	Airway Hyper-responsiveness (AHR)	Not specified	Significant reduction in AHR.	
Ovalbumin-sensitized asthmatic mice	Eosinophil Infiltration & Goblet Cell Hyperplasia	Not specified	Significant reduction in eosinophil infiltration and goblet cell hyperplasia.	
TNF- α -stimulated BEAS-2B cells	CCL5, MCP-1, IL-8, IL-6 Production	Not specified	Significantly decreased levels of chemokines and cytokines.	
Croton oil-induced ear edema in mice	Edema	10-250 μ g/ear (topical)	Anti-inflammatory activity.	[5]

Carrageenan-induced paw edema in rats	Edema	2-250 mg/kg (oral)	Anti-inflammatory activity.	[5]
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Anticancer Activity

Sophoraflavanone G has shown promising anticancer activities against a range of human cancer cell lines. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action

The anticancer effects of **Sophoraflavanone G** are mediated through several mechanisms:

- **Induction of Apoptosis:** **Sophoraflavanone G** has been shown to induce apoptosis in various cancer cells, including human myeloid leukemia and triple-negative breast cancer cells.[6][7] This is achieved through the regulation of apoptotic and anti-apoptotic proteins.
- **Cell Cycle Arrest:** The compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[6]
- **Modulation of STAT Signaling:** **Sophoraflavanone G** acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream signals, which are often persistently activated in cancer.[8]
- **Inhibition of ABCG2 Transporter:** In non-small-cell lung cancer cells, **Sophoraflavanone G** has been found to resensitize multidrug-resistant cells to chemotherapeutic drugs by inhibiting the ABCG2 drug transporter.[9]

Quantitative Data: Anticancer Effects

Cancer Cell Line	Assay	Parameter	Value	Reference
Human Myeloid Leukemia HL-60	MTT Assay	IC50 (48h)	20 μ M	[6]
Triple-Negative Breast Cancer MDA-MB-231	MTT Assay	Cell Viability	Dose-dependent decrease	[10]
Acute Myeloid Leukemia KG-1a and EoL-1	MTT Assay	Cytotoxicity	Strong cytotoxicity	[11]

Neuroprotective Effects

Sophoraflavanone G has demonstrated neuroprotective properties, primarily through its anti-neuroinflammatory actions.

Mechanism of Action

The neuroprotective effects of **Sophoraflavanone G** are attributed to its ability to:

- **Inhibit Microglia-mediated Neuroinflammation:** In LPS-activated BV2 microglial cells, **Sophoraflavanone G** inhibits the release of pro-inflammatory mediators and cytokines.[4]
- **Modulate CNS Signaling Pathways:** It down-regulates phosphorylated MAPKs, PI3K/AKT, and JAK/STAT pathways while up-regulating the Nrf2/HO-1 pathway in microglial cells.[4]
- **Protect Brain Microvascular Endothelial Cells:** **Sophoraflavanone G** can inhibit TNF- α -induced MMP-9 expression in brain microvascular endothelial cells, which is crucial for maintaining the integrity of the blood-brain barrier.[12][13]

Quantitative Data: Neuroprotective Effects

Model System	Parameter Measured	Concentration of SFG	Observed Effect	Reference
LPS-activated BV2 microglia	NO, PGE2, TNF- α , IL-6, IL-1 β release	Not specified	Inhibition of release.	[4]
TNF- α -induced bMECs	MMP-9 expression	Not specified	Inhibition of expression.	[12][13]

Antimicrobial Properties

Sophoraflavanone G exhibits significant antimicrobial activity against a variety of microorganisms, including antibiotic-resistant bacteria.

Mechanism of Action

The antimicrobial action of **Sophoraflavanone G** involves:

- **Inhibition of Bacterial Growth:** It directly inhibits the growth of various bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).[1]
- **Synergistic Effects with Antibiotics:** **Sophoraflavanone G** can enhance the efficacy of conventional antibiotics, suggesting a potential role in combination therapy to combat antibiotic resistance.[1]
- **Membrane Disruption:** Mechanistic studies suggest that it targets the bacterial membrane, leading to the destruction of membrane integrity.

Quantitative Data: Antimicrobial Effects

Microorganism	Assay	Parameter	Value	Reference
Methicillin-resistant <i>S. aureus</i> (21 strains)	Growth Inhibition	Concentration	3.13-6.25 µg/mL	[1]
Mutans streptococci (16 strains)	Antimicrobial Effect	MBC	0.5-4 µg/mL	[14]
<i>Riemerella anatipestifer</i>	In vivo (peritonitis model)	Bacterial Load Reduction	Significant reduction at 10 mg/kg	[15]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Sophoraflavanone G** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HL-60)
- Complete culture medium
- **Sophoraflavanone G** (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Sophoraflavanone G** and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
- After the treatment period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium and add 100-200 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value can be determined by plotting cell viability against the concentration of **Sophoraflavanone G**.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the anti-inflammatory effects of **Sophoraflavanone G** on RAW 264.7 macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Complete culture medium
- **Sophoraflavanone G**
- Lipopolysaccharide (LPS)
- Griess reagent (for NO measurement)
- ELISA kits for TNF- α , IL-6, and IL-1 β

- 24-well plates

Procedure:

- Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
- Pre-treat the cells with various concentrations of **Sophoraflavanone G** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
- Collect the cell culture supernatants.
- Nitric Oxide (NO) Measurement: Mix an equal volume of supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
- Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of **Sophoraflavanone G** on the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK.

Materials:

- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibodies

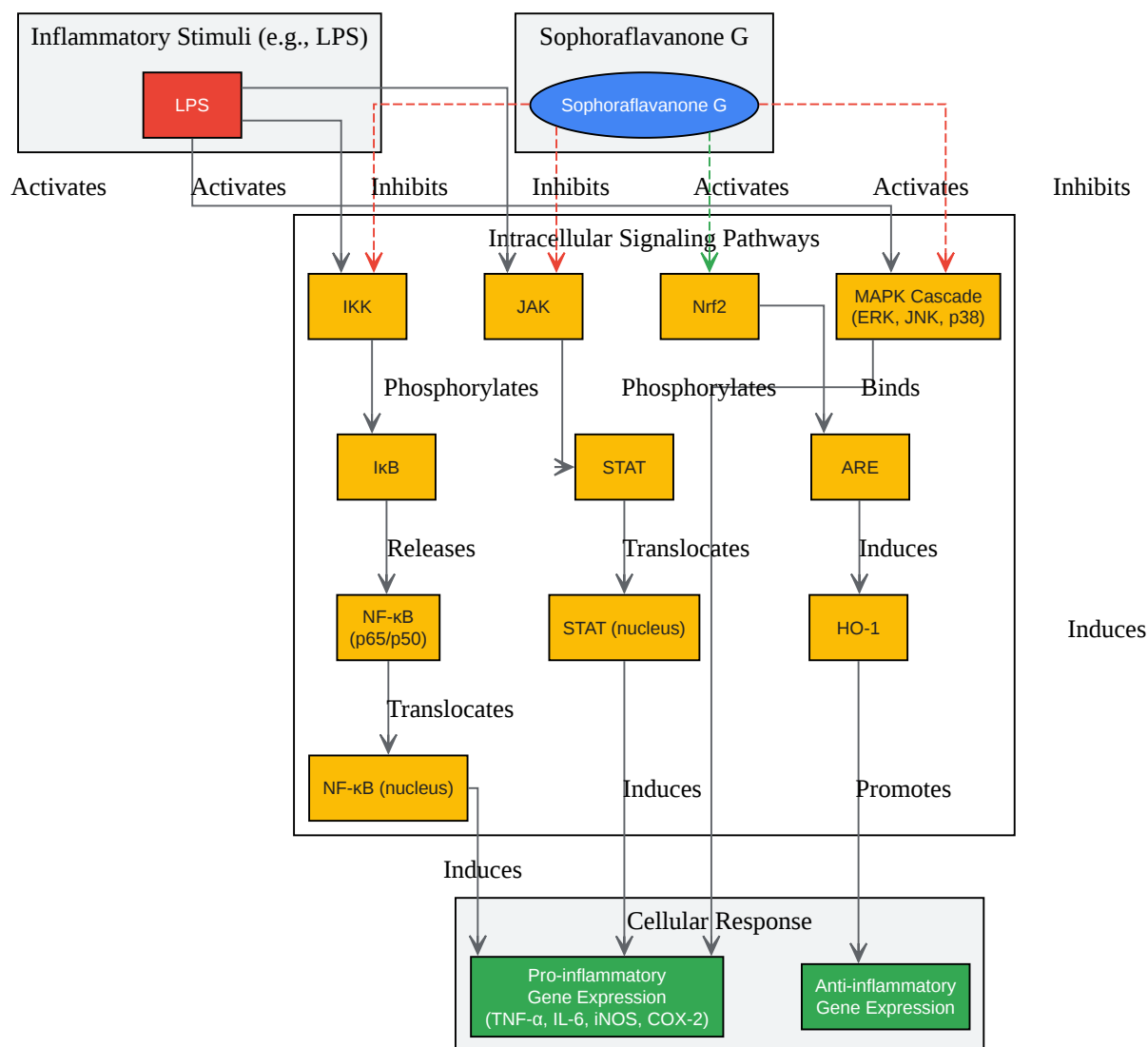
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system. The band intensities can be quantified using densitometry software.

Signaling Pathways and Experimental Workflows

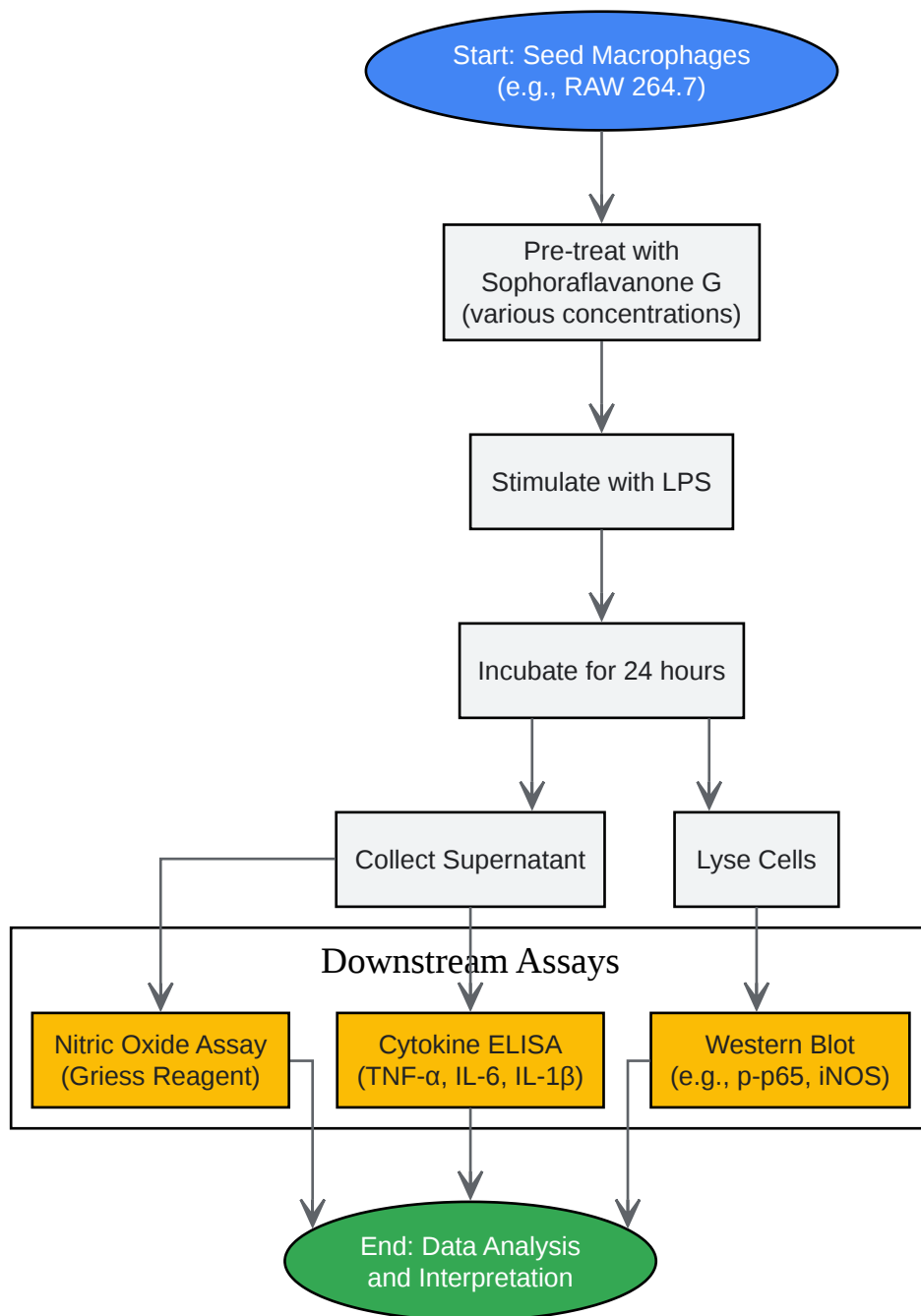
Signaling Pathways Modulated by Sophoraflavanone G



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Caption: Signaling pathways modulated by **Sophoraflavanone G**.

General Experimental Workflow for In Vitro Anti-inflammatory Screening



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Caption: A typical workflow for in vitro anti-inflammatory evaluation.

Conclusion

Sophoraflavanone G is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, underpinned by its ability to modulate multiple key cellular signaling pathways, make it a compelling candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and conduct further investigations into the pharmacological activities of **Sophoraflavanone G**. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex preclinical disease models, to pave the way for its potential clinical applications.

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